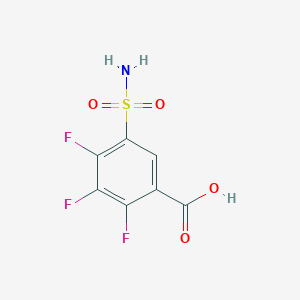![molecular formula C20H12ClF2NO5 B2590539 [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate CAS No. 338960-94-4](/img/structure/B2590539.png)
[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental and Toxicological Studies
- Herbicide Toxicology and Environmental Impact:
- The study of 2,4-dichlorophenoxyacetic acid (a compound with structural similarities, particularly in terms of the phenoxy and chloro groups) reveals its widespread use in agriculture and its potential environmental impact. The research emphasizes the need for understanding the molecular mechanisms of toxicity, especially concerning gene expression and the effects on non-target species, indicating the significance of compounds with similar functional groups in toxicological studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Chemical Sensing and Environmental Monitoring
- Development of Chemosensors:
- Research on 4-Methyl-2,6-diformylphenol, which shares the phenol and methyl groups with [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate, highlights the compound's role in developing chemosensors for detecting various analytes, including metal ions and neutral molecules. This indicates the potential of structurally similar compounds in crafting sensitive and selective detection tools for environmental monitoring (Roy, 2021).
Photosensitivity and Protecting Groups in Chemistry
Applications in Synthetic Chemistry:
- The study on photosensitive protecting groups, including 3-nitrophenyl, part of the molecular structure , illustrates the role of such compounds in synthetic chemistry. The potential for future applications in light-sensitive reactions and drug development is highlighted, which may be relevant for compounds like this compound (Amit, Zehavi, & Patchornik, 1974).
Studies on Sorption and Environmental Fate:
- Investigations into the sorption behavior of phenoxy herbicides, including 2,4-D, to various soil components, provide insights into the environmental fate of similar compounds. The findings underline the importance of understanding how such compounds interact with organic matter and minerals, crucial for environmental pollution studies and designing remediation strategies (Werner, Garratt, & Pigott, 2012).
Wirkmechanismus
The mechanism of action of “[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate” is not specified in the available resources. Its use in scientific research suggests that it may have specific interactions with other chemical or biological entities.
Safety and Hazards
The safety information for “[4-(2,4-difluorophenoxy)-3-nitrophenyl]methanol”, a related compound, indicates that it has hazard codes H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . It’s likely that “[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate” has similar hazards.
Eigenschaften
IUPAC Name |
[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF2NO5/c21-14-3-1-2-13(9-14)20(25)28-11-12-4-6-19(17(8-12)24(26)27)29-18-7-5-15(22)10-16(18)23/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTICRVUQIGXZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC(=C(C=C2)OC3=C(C=C(C=C3)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B2590456.png)
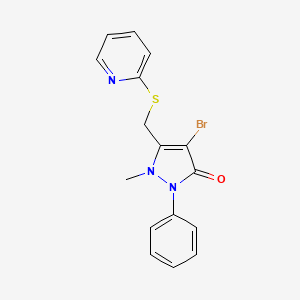
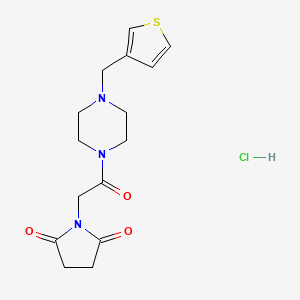
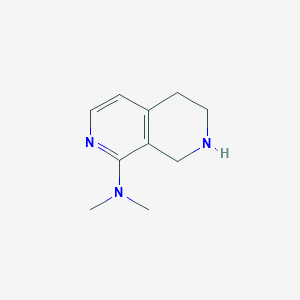
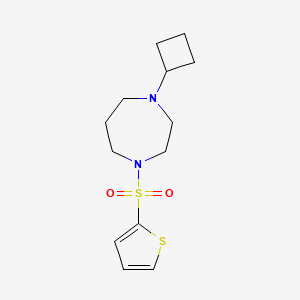

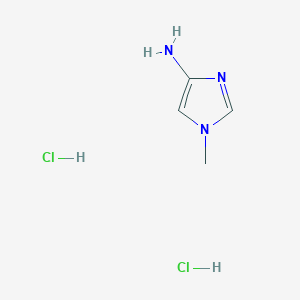
![4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline](/img/structure/B2590468.png)
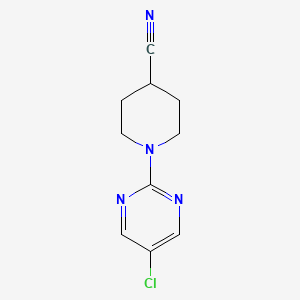

![(3E)-3-[[2-[[3-(trifluoromethyl)phenyl]methoxy]naphthalen-1-yl]methylidene]-1H-indol-2-one](/img/structure/B2590471.png)
![Methyl 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2590474.png)
![5,6,8-trimethyl-N-(3-(methylthio)phenyl)-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2590477.png)
